molecular formula C9H13N3O2S B14149869 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 89151-29-1

2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Cat. No.: B14149869
CAS No.: 89151-29-1
M. Wt: 227.29 g/mol
InChI Key: IYQOGVHMOOVHLZ-UHFFFAOYSA-N
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Description

2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione is a heterocyclic compound that contains a pyridine ring and a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of pyridine derivatives with thiadiazolidine precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with a thiadiazolidine derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as chromatography and distillation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Pyridin-4-yl)ethyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

CAS No.

89151-29-1

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-(1-pyridin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C9H13N3O2S/c1-8(9-2-4-10-5-3-9)12-7-6-11-15(12,13)14/h2-5,8,11H,6-7H2,1H3

InChI Key

IYQOGVHMOOVHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNS2(=O)=O

Origin of Product

United States

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